molecular formula C16H24O2 B8661973 4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol CAS No. 157360-00-4

4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol

Cat. No. B8661973
Key on ui cas rn: 157360-00-4
M. Wt: 248.36 g/mol
InChI Key: ZJQROHZHGAYXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05663373

Procedure details

Methanesulfonic acid (10 ml) was added dropwise, under ice cooling, to a solution consisting of 4-tert-butyl-5-hydroxy-2,3-dihydrobenzofuran [J. Org. Chem., 53, 4135 (1988); 2.84 g, 15 mmol], tert-butyl alcohol (10 g, 120 mmol) and chloroform (20 ml). After stirring at 0° C. for 15 min, the mixture was poured into ice water. The mixture was neutralized with an aqueous solution of 1N sodium hydroxide and subjected to extraction with ethyl acetate. The extracted layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, dried over anhydrous magnesium sulfate and concentrated. The concentrate was purified by silica gel chromatography (n-hexane) to afford 4,6-di-tert-butyl-5-hydroxy-2,3-dihydrobenzofuran [210 mg (yield, 6%)].
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[C:6]([C:10]1[C:15]2[CH2:16][CH2:17][O:18][C:14]=2[CH:13]=[CH:12][C:11]=1[OH:19])([CH3:9])([CH3:8])[CH3:7].[C:20](O)([CH3:23])([CH3:22])[CH3:21].[OH-].[Na+]>C(Cl)(Cl)Cl>[C:6]([C:10]1[C:15]2[CH2:16][CH2:17][O:18][C:14]=2[CH:13]=[C:12]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:11]=1[OH:19])([CH3:9])([CH3:7])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC2=C1CCO2)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extracted layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel chromatography (n-hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC2=C1CCO2)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 5.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.